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Cyclopropanecarbonyl-CoA

Carnitine acetyltransferase kinetics Substrate specificity Acyl-CoA analog profiling

Cyclopropanecarbonyl-CoA (cyclopropanecarboxyl-CoA; C₂₅H₄₀N₇O₁₇P₃S; MW 835.6 g/mol) is a coenzyme A thioester of cyclopropanecarboxylic acid featuring a highly strained three-membered carbocyclic ring. This compound functions as a key metabolic intermediate in the bacterial degradation of cyclopropanecarboxylate, where it is formed by an inducible CoA ligase and subsequently undergoes ring opening to yield 3-hydroxybutyryl-CoA and crotonyl-CoA.

Molecular Formula C25H40N7O17P3S
Molecular Weight 835.6 g/mol
Cat. No. B1262179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanecarbonyl-CoA
Synonymscoenzyme A, cyclopropanecarboxyl-
cyclopropanecarboxyl-CoA
S-cyclopropanecarboxyl-coenzyme A
Molecular FormulaC25H40N7O17P3S
Molecular Weight835.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CC4)O
InChIInChI=1S/C25H40N7O17P3S/c1-25(2,19(35)22(36)28-6-5-15(33)27-7-8-53-24(37)13-3-4-13)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,3-10H2,1-2H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19?,23-/m1/s1
InChIKeyNCSHVCWGZZSPQT-NNYIDDMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropanecarbonyl-CoA Procurement Guide: A Strained-Ring CoA Thioester for Microbial Pathway Elucidation and Enzyme Mechanistic Studies


Cyclopropanecarbonyl-CoA (cyclopropanecarboxyl-CoA; C₂₅H₄₀N₇O₁₇P₃S; MW 835.6 g/mol) is a coenzyme A thioester of cyclopropanecarboxylic acid featuring a highly strained three-membered carbocyclic ring [1]. This compound functions as a key metabolic intermediate in the bacterial degradation of cyclopropanecarboxylate, where it is formed by an inducible CoA ligase and subsequently undergoes ring opening to yield 3-hydroxybutyryl-CoA and crotonyl-CoA [2]. The cyclopropane ring imparts distinct steric constraints, enhanced π-character in C–C bonds, and shorter C–C bond lengths compared to open-chain analogs, which directly modulate enzyme binding pocket interactions and substrate channeling [1].

Why Cyclopropanecarbonyl-CoA Cannot Be Replaced by Common Short-Chain Acyl-CoAs in Critical Experimental Workflows


Although cyclopropanecarbonyl-CoA shares the CoA moiety with abundant short-chain acyl-CoAs such as crotonyl-CoA, butyryl-CoA, and acetyl-CoA, its cyclopropane ring imposes fundamentally different enzyme recognition, catalytic processing, and metabolic routing. The ring-opening enzyme that acts on cyclopropanecarboxyl-CoA is inducible rather than constitutive in Rhodococcus, meaning that substitution experiments using constitutive-oxidation substrates (e.g., crotonyl-CoA) fail to recapitulate the regulatory biology of the native pathway [1]. Furthermore, the strained ring alters the compound's behaviour as both a substrate and an inhibitor across evolutionarily unrelated enzyme families—from mammalian carnitine acetyltransferase to human methylmalonyl-CoA mutase—in ways that no linear or larger-ring CoA ester can replicate [2] [3].

Quantitative Differentiation Evidence for Cyclopropanecarbonyl-CoA Against Closest Analogs


Carnitine Acetyltransferase Substrate Efficiency: 10-Fold Lower Vmax Than Straight-Chain n-Pentanoyl-CoA

Cyclopropanecarbonyl-CoA exhibits a Vmax with carnitine acetyltransferase that is an order of magnitude lower than that of the straight-chain comparator n-pentanoyl-CoA, despite near-identical Km values for the acyl-CoA moiety across all tested analogs [1]. The Km for the co-substrate L-carnitine was elevated specifically for cyclopropanecarbonyl-CoA relative to all other acyl-CoA derivatives tested (including butyryl-CoA, n-pentanoyl-CoA, pent-4-enoyl-CoA, cyclobutanecarbonyl-CoA, and acryloyl-CoA), indicating that the cyclopropane ring perturbs the carnitine binding step without significantly altering ground-state acyl-CoA binding [1].

Carnitine acetyltransferase kinetics Substrate specificity Acyl-CoA analog profiling

NAD⁺-Dependent Oxidation in Rhodococcus rhodochrous: Inducible vs Constitutive Processing Differentiates Cyclopropanecarboxyl-CoA from Crotonyl-CoA and 3-Hydroxybutyryl-CoA

In cell extracts of Rhodococcus rhodochrous grown on cyclopropanecarboxylate as sole carbon source, cyclopropanecarboxyl-CoA, 3-hydroxybutyryl-CoA, and crotonyl-CoA all supported NAD⁺ reduction (3.3, 26.6, and 8.1 nmol NADH/min/mg protein, respectively, with CoA + ATP) [1]. However, in extracts from succinate-grown (non-induced) cells, cyclopropanecarboxyl-CoA oxidation was undetectable (0.0 nmol/min/mg), whereas 3-hydroxybutyryl-CoA and crotonyl-CoA remained oxidizable at 4.8 and 4.7 nmol/min/mg, respectively [1]. This demonstrates that the enzyme responsible for cyclopropane ring opening of cyclopropanecarboxyl-CoA is inducible, while the downstream β-oxidation enzymes acting on 3-hydroxybutyryl-CoA and crotonyl-CoA are constitutive [1].

Microbial biodegradation Cyclopropane ring opening Inducible enzyme systems

Human Methylmalonyl-CoA Mutase Inhibition: Ki of 0.26 mM Establishes 4-Fold Weaker Binding Than the Natural Substrate

Cyclopropylcarbonyl-CoA carboxylate acts as a reversible mixed-type inhibitor of recombinant human methylmalonyl-CoA mutase (MCM) with a Ki₁ of 0.26 ± 0.07 mM, which is approximately 4-fold greater than the apparent Km of the natural substrate methylmalonyl-CoA [1]. This inhibition constant places cyclopropylcarbonyl-CoA carboxylate in an intermediate affinity range relative to other CoA-ester MCM inhibitors: it binds more tightly than methylenecyclopropylacetyl-CoA (Ki₁ = 0.47 ± 0.12 mM) but less tightly than the substrate-analog ethylmalonyl-CoA, which also functions as an alternative substrate metabolized to methylsuccinyl-CoA [1]. The mixed-type inhibition mode indicates that cyclopropylcarbonyl-CoA carboxylate can bind both to the free enzyme and to the enzyme-substrate complex, with affinities differing by 4.5- to 10-fold between the two enzyme species [1].

Methylmalonyl-CoA mutase Cobalamin-dependent enzymes Mixed-type inhibition

Taxane Acyltransferase Biocatalysis: Cyclopropanecarbonyl-CoA kcat 31% Lower Than n-Propionyl-CoA at Equivalent KM

In a whole-cell and in vitro biocatalytic system for producing new-generation SB-T-taxane precursors, a 10-O-deacetylbaccatin III 10-O-acyltransferase from Taxus plants accepted cyclopropanecarbonyl-CoA as a non-natural substrate with a kcat of 0.83 s⁻¹, compared to 1.2 s⁻¹ for the natural substrate n-propionyl-CoA, while the KM was identical (0.15 M) for both CoA thioesters [1]. The 31% lower turnover number demonstrates that the cyclopropane ring imposes a modest catalytic penalty on the acyltransfer step, likely due to steric constraints in the enzyme active site, despite equivalent ground-state binding [1]. This kinetic profile guided the scale-up production of ~45 mg each of 10-O-cyclopropanecarbonyl-10-O-deacetylbaccatin III, a precursor to paclitaxel analogs SB-T-1214 and SB-T-121303 effective against paclitaxel-resistant cancer cells [1].

Biocatalysis Paclitaxel analog synthesis Acyltransferase substrate engineering

Enoyl-CoA Hydratase Inertness: Cyclopropanecarbonyl-CoA Does Not Inhibit Crotonase, in Contrast to Mechanism-Based Cyclopropane Inactivators

When tested against purified enoyl-CoA hydratase (crotonase) and 3-hydroxybutyryl-CoA dehydrogenase, cyclopropanecarbonyl-CoA showed no inhibitory activity, a property shared by all other acyl-CoA derivatives examined in the same study (pent-4-enoyl-CoA, n-pentanoyl-CoA, cyclobutanecarbonyl-CoA, acryloyl-CoA, and penta-2,4-dienoyl-CoA) except penta-2,4-dienoyl-CoA, which acted as a substrate for enoyl-CoA hydratase when coupled to 3-hydroxybutyryl-CoA dehydrogenase [1]. This negative result is mechanistically significant because it distinguishes cyclopropanecarbonyl-CoA from potent cyclopropane-based enoyl-CoA hydratase inactivators developed for therapeutic inhibition of fatty acid metabolism—compounds that exploit the strained ring for covalent enzyme modification rather than serving as inert metabolic intermediates [2].

Enoyl-CoA hydratase Crotonase superfamily Mechanism-based inhibition

High-Impact Procurement Scenarios for Cyclopropanecarbonyl-CoA Based on Verified Differential Evidence


Inducible Cyclopropane Ring-Opening Enzyme Discovery and Characterization in Actinobacteria

Cyclopropanecarbonyl-CoA is the sole substrate that distinguishes inducible from constitutive oxidation activity in Rhodococcus rhodochrous cell extracts. As demonstrated by Nishihara et al. (2004), the complete loss of NAD⁺-dependent oxidation activity (3.3 to 0.0 nmol/min/mg) when cells are shifted from cyclopropanecarboxylate-grown to succinate-grown conditions is unique to this CoA ester; crotonyl-CoA and 3-hydroxybutyryl-CoA retain substantial constitutive activity [1]. This inducible-vs-constitutive dichotomy makes cyclopropanecarbonyl-CoA an indispensable reagent for activity-guided purification of the uncharacterized cyclopropane ring-opening decyclase, for transcriptomic induction studies, and for screening environmental isolates capable of degrading cyclopropane-containing xenobiotics. Procuring cyclopropanecarbonyl-CoA specifically—rather than relying on in situ generation from cyclopropanecarboxylate, CoA, and ATP—enables direct kinetic characterization of the purified ring-opening enzyme without confounding ligase-coupled artifacts [1].

Mechanistic Probing of Cobalamin-Dependent Methylmalonyl-CoA Mutase Using Cyclopropane-Containing Substrate Analogs

The well-characterized Ki₁ of 0.26 ± 0.07 mM for cyclopropylcarbonyl-CoA carboxylate against human MCM, combined with its reversible mixed-type inhibition mode and 4-fold discrimination between free enzyme and enzyme-substrate complex binding, positions this compound as a calibrated mechanistic probe for MCM active-site topology studies [2]. Unlike the tighter-binding ethylmalonyl-CoA (which is metabolized, complicating kinetic interpretation) or the weaker-binding methylenecyclopropylacetyl-CoA (Ki₁ = 0.47 mM), cyclopropylcarbonyl-CoA carboxylate occupies a distinct affinity niche that permits equilibrium binding studies without substrate turnover interference [2]. This compound is particularly valuable for laboratories investigating B₁₂-dependent radical mechanisms, methylmalonic aciduria disease models, or screening small-molecule MCM modulators where a non-metabolizable, mid-affinity reference inhibitor is required [2].

Chemoenzymatic Synthesis of Cyclopropane-Modified Paclitaxel Precursors Active Against Drug-Resistant Cancer Cells

The demonstration that a Taxus 10-O-acetyltransferase accepts cyclopropanecarbonyl-CoA as a non-natural substrate (kcat = 0.83 s⁻¹) enabled the mg-scale in vitro production of 10-O-cyclopropanecarbonyl-10-O-deacetylbaccatin III, a direct precursor to next-generation taxanes SB-T-1214 and SB-T-121303 [3]. The 31% lower kcat versus n-propionyl-CoA (1.2 s⁻¹) at identical KM provides a kinetic framework for optimizing reaction stoichiometry: approximately 1.45 molar equivalents of cyclopropanecarbonyl-CoA are needed to achieve the same turnover as one equivalent of n-propionyl-CoA under saturating conditions [3]. For medicinal chemistry groups synthesizing cyclopropane-bearing taxane libraries or process chemists scaling biocatalytic routes to these precursors, procuring pre-synthesized cyclopropanecarbonyl-CoA eliminates the reliance on in vivo CoA ligase promiscuity and ensures consistent substrate quality for preparative reactions [3].

β-Oxidation Pathway Flux Analysis Using a Non-Inhibitory Cyclopropane Reporter Substrate

Because cyclopropanecarbonyl-CoA does not inhibit enoyl-CoA hydratase or 3-hydroxybutyryl-CoA dehydrogenase—unlike mechanism-based cyclopropane inactivators that covalently modify these enzymes—it can serve as a clean metabolic flux reporter for studying β-oxidation pathway dynamics in mitochondrial or bacterial systems [4]. When used in conjunction with carnitine acetyltransferase coupling assays, the compound's 10-fold lower Vmax relative to straight-chain substrates provides a built-in kinetic signature that does not saturate downstream enzymes, enabling resolved detection of rate-limiting steps [4] [5]. This property is essential for toxicological studies of cyclopropane-containing xenobiotics, for validating computational models of acyl-CoA dehydrogenase substrate promiscuity, and for in vitro reconstitution experiments where inadvertent crotonase inactivation would abort the pathway and generate false-negative results [4] [5].

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